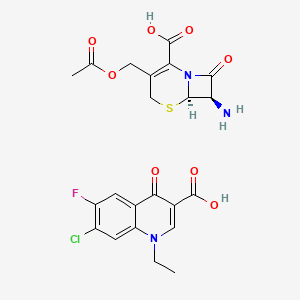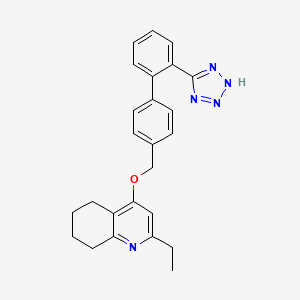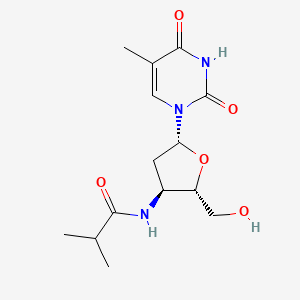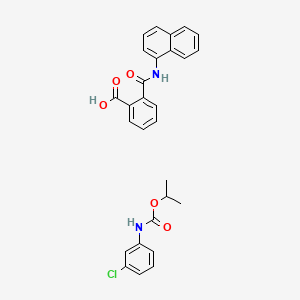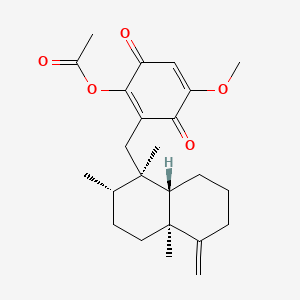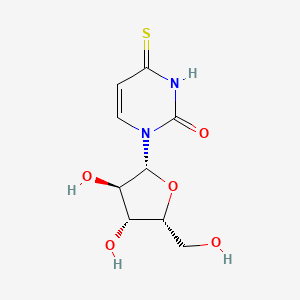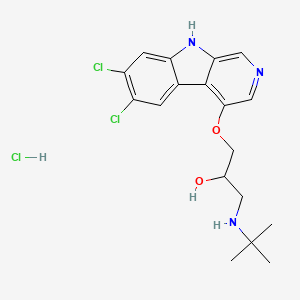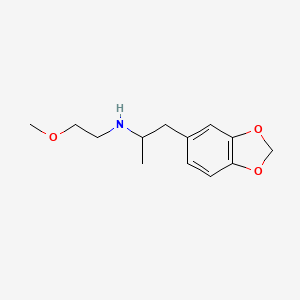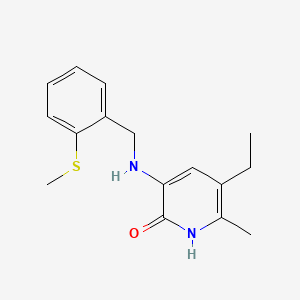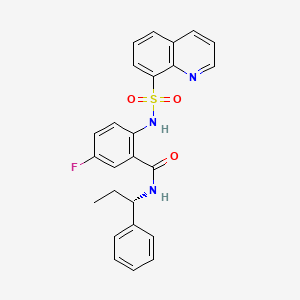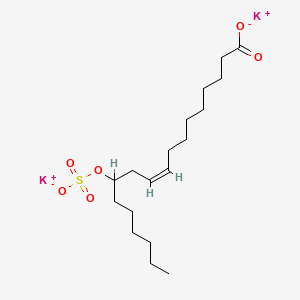
Dipotassium (R)-12-(sulphonatooxy)oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium ®-12-(sulphonatooxy)oleate is a chemical compound that belongs to the class of surfactants Surfactants are compounds that lower the surface tension between two substances, such as between a liquid and a gas or between a liquid and a solid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium ®-12-(sulphonatooxy)oleate typically involves the reaction of oleic acid with sulfur trioxide to form 12-(sulphonatooxy)oleic acid, which is then neutralized with potassium hydroxide to produce the dipotassium salt. The reaction conditions usually require controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of dipotassium ®-12-(sulphonatooxy)oleate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is often subjected to purification processes to remove any impurities and ensure it meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium ®-12-(sulphonatooxy)oleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different forms, often involving the use of reducing agents such as hydrazine.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine and diimide are commonly used reducing agents.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can produce different oleate derivatives.
Aplicaciones Científicas De Investigación
Dipotassium ®-12-(sulphonatooxy)oleate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate cell membrane interactions and protein-lipid interactions.
Industry: Used in the formulation of detergents, emulsifiers, and other industrial products.
Mecanismo De Acción
The mechanism of action of dipotassium ®-12-(sulphonatooxy)oleate involves its ability to lower surface tension and interact with various molecular targets. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in applications such as drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Potassium oleate: Another surfactant with similar properties but different chemical structure.
Sodium dodecyl sulfate: A widely used surfactant with different ionic properties.
Cetyltrimethylammonium bromide: A cationic surfactant with different applications.
Uniqueness
Dipotassium ®-12-(sulphonatooxy)oleate is unique due to its specific chemical structure, which imparts distinct properties such as enhanced solubility and specific interactions with biological membranes. This makes it particularly useful in applications where precise control of surface tension and molecular interactions is required.
Propiedades
Número CAS |
67785-93-7 |
|---|---|
Fórmula molecular |
C18H32K2O6S |
Peso molecular |
454.7 g/mol |
Nombre IUPAC |
dipotassium;(Z)-12-sulfonatooxyoctadec-9-enoate |
InChI |
InChI=1S/C18H34O6S.2K/c1-2-3-4-11-14-17(24-25(21,22)23)15-12-9-7-5-6-8-10-13-16-18(19)20;;/h9,12,17H,2-8,10-11,13-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2/b12-9-;; |
Clave InChI |
MLXJANQMZFAJBH-AGZDHKJJSA-L |
SMILES isomérico |
CCCCCCC(C/C=C\CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
SMILES canónico |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
Números CAS relacionados |
29704-46-9 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


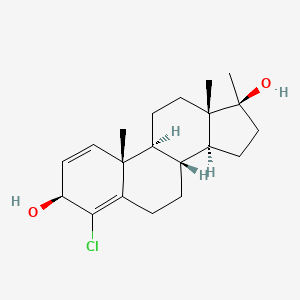
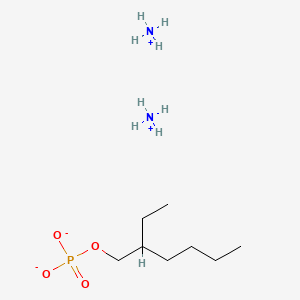
![N-(4-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12782590.png)
